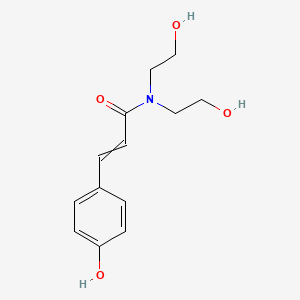![molecular formula C13H17NO4S B14310682 Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester CAS No. 110113-19-4](/img/structure/B14310682.png)
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety, a nitroethyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester typically involves a multi-step process. One common method includes the reaction of 4-methylphenylacetic acid with a nitroalkane under basic conditions to form the nitroethyl intermediate. This intermediate is then reacted with acetic acid and an appropriate thioether reagent under acidic conditions to yield the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Thioether derivatives.
Scientific Research Applications
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar structure but lacks the nitroethyl and thioether groups.
Benzeneacetic acid, 4-methylphenyl ester: Contains a benzene ring instead of the acetic acid moiety.
Uniqueness
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is unique due to the presence of both nitro and thioether functionalities, which impart distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
110113-19-4 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)-2-nitroethyl]sulfanylacetate |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(15)9-19-12(8-14(16)17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
ZOHNMNWNCVQXDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(C[N+](=O)[O-])C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



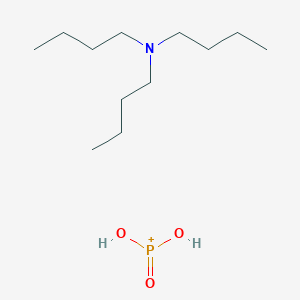
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
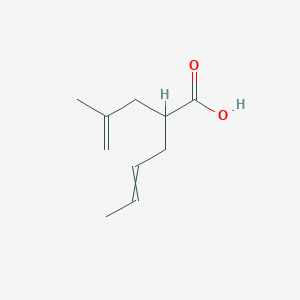
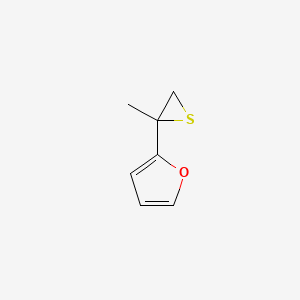

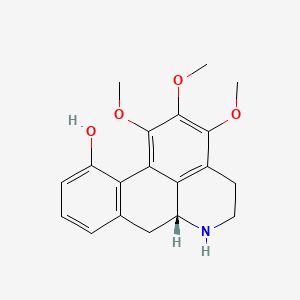

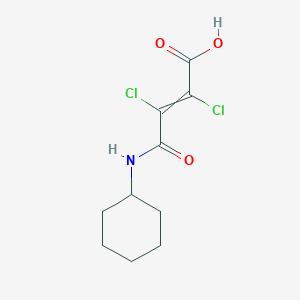
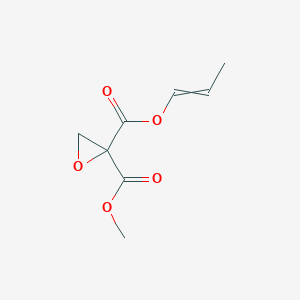
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
